molecular formula C14H18F3NO3S B2485647 N-(4,4-difluorocyclohexyl)-4-ethoxy-3-fluorobenzenesulfonamide CAS No. 2034422-83-6

N-(4,4-difluorocyclohexyl)-4-ethoxy-3-fluorobenzenesulfonamide

Cat. No. B2485647
CAS RN: 2034422-83-6
M. Wt: 337.36
InChI Key: TZNZFENROKNGEB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of sulfonamide compounds, including those similar to "N-(4,4-difluorocyclohexyl)-4-ethoxy-3-fluorobenzenesulfonamide," often involves the strategic introduction of fluorine atoms to improve their reactivity and selectivity. For instance, the synthesis of related sulfonamides has been achieved through direct fluorination techniques under mild conditions, offering high yield and showcasing the utility of N-fluorosulfonimides as fluorinating agents (Blackburn & Türkmen, 2005).

Molecular Structure Analysis

Crystallographic studies provide insights into the supramolecular architecture of sulfonamide compounds. For example, analysis of similar compounds has revealed that molecular packing can be significantly influenced by C—H⋯πaryl interactions and C—H⋯O hydrogen bonding, leading to the formation of intricate two- or three-dimensional structures (V. Z. Rodrigues et al., 2015).

Chemical Reactions and Properties

Sulfonamides, including those with structural similarities to the compound , can participate in a variety of chemical reactions. These reactions can be influenced by the presence of fluorine atoms, which can enhance the reactivity and selectivity of these compounds. For example, the use of N-fluorobenzenesulfonimide as a catalyst or reagent has been shown to facilitate various transformations, including cycloisomerization and decarboxylative fluorination processes, demonstrating the versatility and reactivity of fluorinated sulfonamides (Yadong Pang et al., 2019).

Scientific Research Applications

Electrophilic Fluorinating Agents

A study introduced a novel electrophilic fluorinating reagent, N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide (NFBSI), as a sterically demanding analogue of the popular N-fluorobenzenesulfonmide (NFSI). NFBSI has been shown to improve the enantioselectivity of products in certain fluorination reactions, highlighting the importance of structural modifications in fluorinating agents for achieving desired reactivity and selectivity in synthesis (Yasui et al., 2011).

Enantioselective Fluorination

Research focusing on the enantioselective fluorination of 2-oxindoles using structurally tuned N-fluorobenzenesulfonamides demonstrated the impact of substituent modification on reactivity and selectivity. This study is significant for understanding how different functional groups on the phenyl rings of N-fluorobenzenesulfonamides influence the outcomes of fluorination reactions, which may be relevant for the application of N-(4,4-difluorocyclohexyl)-4-ethoxy-3-fluorobenzenesulfonamide in research (Wang et al., 2014).

COX-2 Inhibition

A study on 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides explored their potential as selective cyclooxygenase-2 (COX-2) inhibitors. The introduction of a fluorine atom into these compounds was found to enhance COX-2 selectivity, demonstrating the role of fluorination in modulating biological activity. This research might offer a perspective on the biological applications of fluorinated benzenesulfonamides (Hashimoto et al., 2002).

Asymmetric Fluorocyclizations

The challenges and advancements in asymmetric fluorocyclizations of alkenes were reviewed, focusing on the development of new fluorinating agents and catalysis strategies. This area of research is crucial for generating cyclic fluorinated molecules with potential applications in pharmaceuticals, agrochemicals, and materials science (Wolstenhulme & Gouverneur, 2014).

Safety And Hazards

As with any chemical compound, handling “N-(4,4-difluorocyclohexyl)-4-ethoxy-3-fluorobenzenesulfonamide” would require appropriate safety measures. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety information .

properties

IUPAC Name

N-(4,4-difluorocyclohexyl)-4-ethoxy-3-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F3NO3S/c1-2-21-13-4-3-11(9-12(13)15)22(19,20)18-10-5-7-14(16,17)8-6-10/h3-4,9-10,18H,2,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZNZFENROKNGEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NC2CCC(CC2)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,4-difluorocyclohexyl)-4-ethoxy-3-fluorobenzenesulfonamide

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